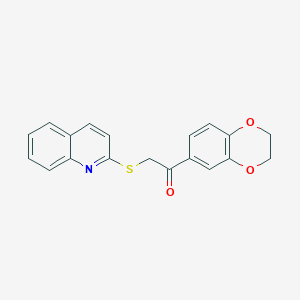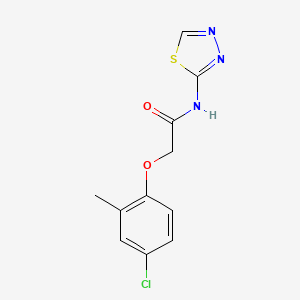
N-(4-ethoxyphenyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-butenamide, commonly known as EBIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EBIO is a potassium channel activator that has been shown to have a range of biochemical and physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory properties. In
Scientific Research Applications
EBIO has been extensively studied in various fields of research, including neuroscience, cardiovascular physiology, and immunology. In neuroscience, EBIO has been shown to enhance the activity of potassium channels, leading to increased neuronal excitability and improved synaptic plasticity. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cardiovascular physiology, EBIO has been shown to induce vasodilation, which can lead to improved blood flow and reduced blood pressure. This has potential implications for the treatment of cardiovascular diseases such as hypertension and angina.
In immunology, EBIO has been shown to have anti-inflammatory properties, which can lead to reduced inflammation and improved immune function. This has potential implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of EBIO involves the activation of potassium channels, specifically the large-conductance calcium-activated potassium (BK) channels. Activation of these channels leads to increased potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. This has various downstream effects, such as vasodilation, neuroprotection, and anti-inflammatory properties.
Biochemical and Physiological Effects
EBIO has a range of biochemical and physiological effects, including vasodilation, neuroprotection, and anti-inflammatory properties. Vasodilation occurs due to the activation of BK channels in smooth muscle cells, leading to increased potassium efflux and subsequent relaxation of the smooth muscle. Neuroprotection occurs due to the activation of BK channels in neurons, leading to increased neuronal excitability and improved synaptic plasticity. Anti-inflammatory properties occur due to the inhibition of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and improved immune function.
Advantages and Limitations for Lab Experiments
EBIO has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for BK channels, which allows for specific activation of these channels without affecting other ion channels. Another advantage is its stability and solubility, which allows for easy handling and administration. However, a limitation is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects. Another limitation is its limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on EBIO. One direction is the development of more potent and selective BK channel activators, which can lead to improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the downstream effects of BK channel activation, such as the regulation of calcium signaling and gene expression. Additionally, the potential applications of EBIO in other fields, such as cancer research and regenerative medicine, warrant further investigation.
Synthesis Methods
The synthesis method of EBIO involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product, N-(4-ethoxyphenyl)-2-butenamide. The reaction scheme is shown below:
properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h3,5-9H,4H2,1-2H3,(H,13,14)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUAQAXXJAYRFY-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethoxyphenyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)


![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)